Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2. It is a derivative of pyrazolo[1,5-a]pyrimidine, a fused heterocyclic system that contains both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyrimidine derivatives followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents such as palladium catalysts, bases (e.g., potassium carbonate), and ligands are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Coupling Reactions: Products include disubstituted pyrazolo[1,5-a]pyrimidine derivatives with functional groups such as alkynes, aryls, or amines.
Scientific Research Applications
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific bromine substitution, which allows for diverse chemical modifications and functionalization.
Properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBFJJRKDMIDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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